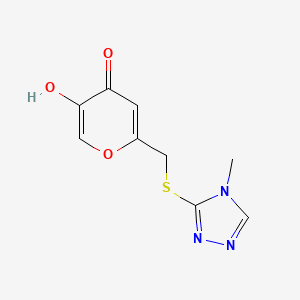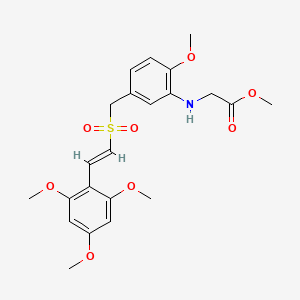![molecular formula C19H25N5O2 B2713886 N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415453-86-8](/img/structure/B2713886.png)
N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using halogenated pyrimidine derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through Friedel-Crafts alkylation or acylation reactions.
Final Coupling: The final step involves coupling the piperidine and pyrimidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(4-Methoxyphenyl)methyl]-4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxamide
- N-[(4-Methoxyphenyl)methyl]-4-[(6-fluoropyrimidin-4-yl)amino]piperidine-1-carboxamide
Uniqueness
N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the methyl-substituted pyrimidine ring can enhance its stability and interaction with biological targets compared to other similar compounds.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-11-18(22-13-21-14)23-16-7-9-24(10-8-16)19(25)20-12-15-3-5-17(26-2)6-4-15/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,20,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNAAWKLYJADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)

![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2713812.png)
![N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713814.png)
![methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate](/img/structure/B2713815.png)


![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2713820.png)




